![molecular formula C11H9N3O2S B1480902 2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid CAS No. 2098139-29-6](/img/structure/B1480902.png)
2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Overview
Description
The compound “2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid” is a complex organic molecule that contains several functional groups. It includes a thiophene ring, an imidazole ring, a pyrazole ring, and an acetic acid group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step organic reactions. For example, imidazole derivatives can be synthesized from glyoxal and ammonia .
Molecular Structure Analysis
The molecule contains several heterocyclic rings, including a thiophene ring, an imidazole ring, and a pyrazole ring. These rings are connected in a specific arrangement, with the acetic acid group attached to the imidazole ring .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For instance, the acetic acid group could participate in acid-base reactions, while the nitrogen atoms in the imidazole and pyrazole rings could act as nucleophiles in various reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetic acid group could enhance its solubility in water and other polar solvents .
Scientific Research Applications
Synthesis and Biological Activity
The compound and its derivatives have been synthesized for the purpose of evaluating their biological activities, including antioxidant, antimicrobial, anti-inflammatory, and antitubercular activities. The synthesis processes often involve the creation of structurally diverse libraries through alkylation and ring closure reactions, enabling the generation of compounds with potential pharmacological applications (G. Roman, 2013; Manjoor. Syed et al., 2013).
Antioxidant Properties
Research has demonstrated the potential of certain derivatives in exhibiting significant antioxidant properties, comparable to those of known antioxidants such as ascorbic acid. This property is crucial for the development of novel therapeutic agents capable of combating oxidative stress-related diseases (A. El‐Mekabaty, 2015).
Antimicrobial and Anti-inflammatory Applications
Derivatives of the compound have shown promising antimicrobial and anti-inflammatory activities, suggesting their utility in the treatment of infections and inflammatory conditions. The effectiveness against a range of microbial strains and the reduction of inflammation highlight the therapeutic potential of these compounds (Maha M. A. Khalifa et al., 2008).
Chemotherapeutic Potential
The structural modification of this compound has led to the creation of derivatives with antitumor activities. These derivatives have been evaluated against various cancer cell lines, showing high potency and suggesting a promising direction for cancer chemotherapy research (R. Mohareb, M. S. Gamaan, 2018).
Future Directions
properties
IUPAC Name |
2-(6-thiophen-3-ylimidazo[1,2-b]pyrazol-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S/c15-11(16)6-13-2-3-14-10(13)5-9(12-14)8-1-4-17-7-8/h1-5,7H,6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDYSFWTUIGVOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN3C=CN(C3=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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